![molecular formula C13H8BrNO B13678208 4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)
4-Bromo-3-phenylbenzo[c]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-phenylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a bromine atom at the fourth position and a phenyl group at the third position of the benzo[c]isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-phenylbenzo[c]isoxazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzophenone derivatives. The thermocyclization of 2-azidobenzophenone in the presence of a suitable catalyst, such as iron(II) bromide, can yield the desired benzo[c]isoxazole compound . This reaction typically requires heating in a solvent like decalin for several hours to achieve high yields.
Another method involves the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by metals such as copper(I) or ruthenium(II) to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields . Additionally, metal-free synthetic routes are being explored to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-phenylbenzo[c]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate can be used in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzo[c]isoxazoles, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-phenylbenzo[c]isoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets and pathways. For instance, as an HDAC inhibitor, it can modulate gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and transcriptional activity . The compound’s antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylbenzo[c]isoxazole: Lacks the bromine atom at the fourth position.
4-Chloro-3-phenylbenzo[c]isoxazole: Contains a chlorine atom instead of bromine.
4-Methyl-3-phenylbenzo[c]isoxazole: Contains a methyl group instead of bromine.
Uniqueness
4-Bromo-3-phenylbenzo[c]isoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the compound’s specific substitution pattern may confer distinct biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H8BrNO |
|---|---|
Molekulargewicht |
274.11 g/mol |
IUPAC-Name |
4-bromo-3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H8BrNO/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
JSLZBRZYSKIRTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=NO2)C=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



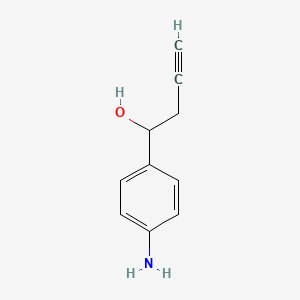
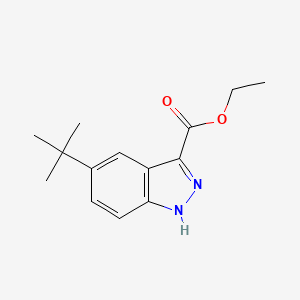
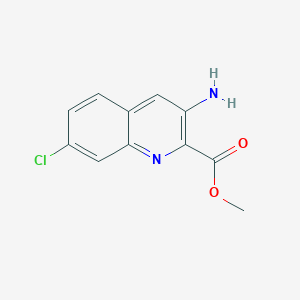
![7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13678152.png)


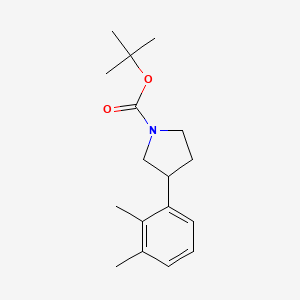
![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)
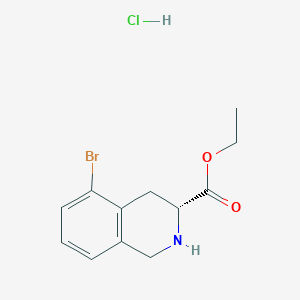
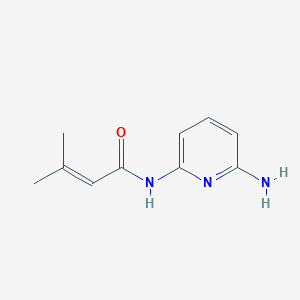
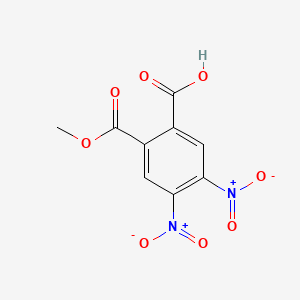
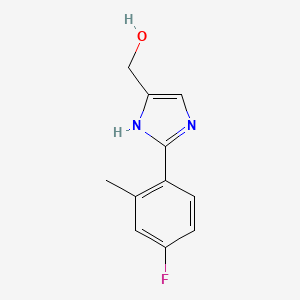
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
